tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced using tert-butyl hydroperoxide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a valuable intermediate for the construction of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties that can be explored for therapeutic applications, such as anti-inflammatory or anticancer activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 5-(benzyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-Butyl 5-(benzyloxy)-8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness: The presence of the bromine atom in tert-butyl 5-(benzyloxy)-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique reactivity and potential biological activity. This makes it distinct from other similar compounds and highlights its value in scientific research and industrial applications .
Properties
Molecular Formula |
C21H24BrNO3 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
tert-butyl 8-bromo-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C21H24BrNO3/c1-21(2,3)26-20(24)23-12-11-16-17(13-23)18(22)9-10-19(16)25-14-15-7-5-4-6-8-15/h4-10H,11-14H2,1-3H3 |
InChI Key |
OMPDEZJOJRKIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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